

(R)-MIK665 in Acute Myeloid Leukemia: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-MIK665

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An In-depth Review of Preclinical Efficacy, Resistance Mechanisms, and Rational Combination Strategies

This technical guide provides a comprehensive overview of the preclinical research on **(R)-MIK665** (also known as S64315), a potent and selective MCL-1 inhibitor, in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematology. Herein, we detail the mechanism of action of **(R)-MIK665**, predictors of sensitivity and resistance, and the synergistic potential of combination therapies. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Therapeutic Rationale

(R)-MIK665 is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family. In many hematologic malignancies, including AML, overexpression of MCL-1 is a key mechanism for tumor cell survival and resistance to apoptosis. **(R)-MIK665** binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death. The therapeutic rationale for targeting MCL-1 in AML is underscored by the dependency of AML cells on this protein for

survival and its association with resistance to other therapies, such as the BCL-2 inhibitor venetoclax.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Analysis of (R)-MIK665 Activity in AML

The efficacy of **(R)-MIK665** has been evaluated in primary AML samples and cell lines, with sensitivity varying across different cellular contexts. The following tables summarize the key quantitative data from these studies, including Drug Sensitivity Scores (DSS) and half-maximal inhibitory concentrations (IC50).

Table 1: Drug Sensitivity Scores (DSS) of **(R)-MIK665** in Primary AML Samples[\[1\]](#)[\[4\]](#)

Sample Group	Number of Samples (n)	DSS Range	Response Classification
MIK665-sensitive	15	$DSS \geq 20$	Sensitive
MIK665-intermediate	17	$10 < DSS < 20$	Intermediate
MIK665-resistant	10	$DSS \leq 10$	Resistant

DSS is a measure of the area under the dose-response curve, providing a single metric for drug sensitivity.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of **(R)-MIK665** in Primary AML Cell Populations[\[1\]](#)

Cell Population	MIK665-sensitive Samples (nM)	MIK665-intermediate Samples (nM)	MIK665-resistant Samples (nM)
Leukocytes	5.4	45	134.8
Blast Cells	2	44.1	158.4
Monocytes	3.8	14.5	22.9
Lymphocytes	52.6	97.3	84.5

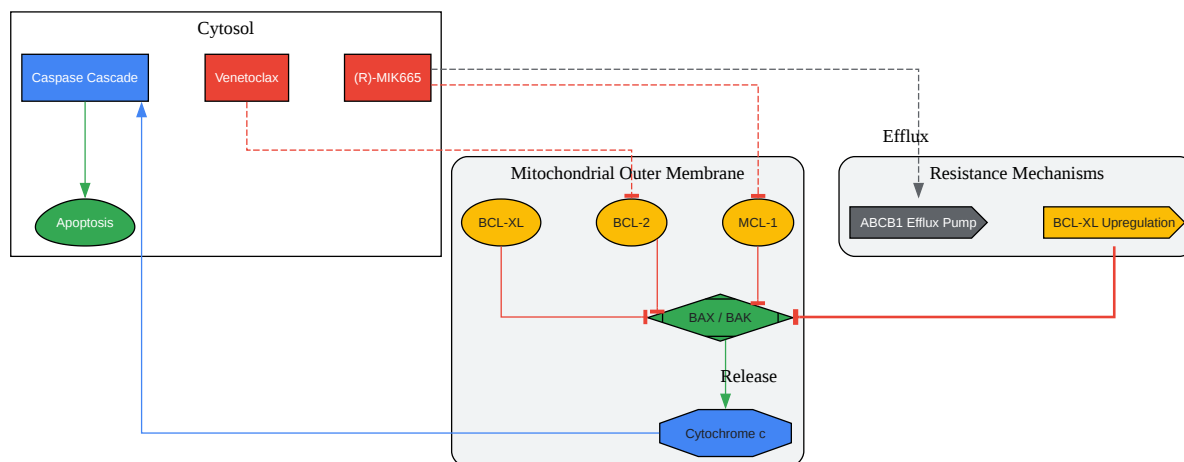
Table 3: Efficacy of **(R)-MIK665** in Combination with Venetoclax in Venetoclax-Resistant AML Cell Lines[5]

Cell Line	Treatment	ZIP Synergy Score
MV4-11_VenR	MIK665 + Venetoclax	17.5
MOLM-13_VenR	MIK665 + Venetoclax	10.6
Kasumi-1_VenR	MIK665 + Venetoclax	11.2
HL-60_VenR	MIK665 + Venetoclax	16.1

ZIP (Zero Interaction Potency) score quantifies the degree of synergy, with higher scores indicating stronger synergy.

Signaling Pathways and Resistance Mechanisms

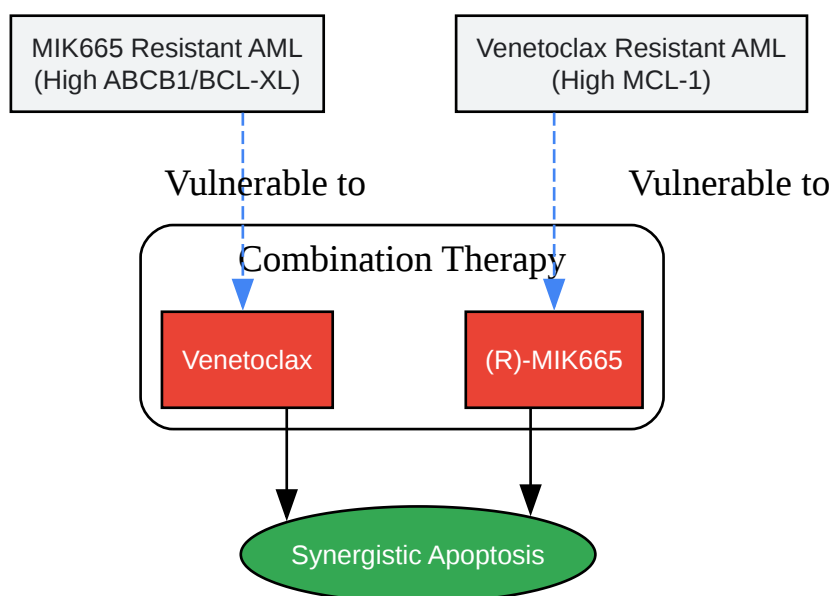
The efficacy of **(R)-MIK665** is intrinsically linked to the BCL-2 family-regulated apoptotic pathway. Resistance to **(R)-MIK665** in AML has been primarily associated with high expression of the drug efflux pump ABCB1 (MDR1) and the anti-apoptotic protein BCL-XL.[6][7]



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Caption: Mechanism of action of **(R)-MIK665** and resistance pathways in AML.

The synergistic effect of combining **(R)-MIK665** with the BCL-2 inhibitor venetoclax is a promising strategy to overcome resistance. This combination co-targets two critical anti-apoptotic proteins, leading to a more profound induction of apoptosis.



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Caption: Rationale for combining **(R)-MIK665** and venetoclax in resistant AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the methods described in the research by Saad et al. (2025).

[8]

Ex Vivo Drug Sensitivity Testing of Primary AML Samples

This protocol outlines a flow cytometry-based assay to determine the sensitivity of primary AML cells to **(R)-MIK665**.



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Caption: Workflow for ex vivo drug sensitivity testing of **(R)-MIK665** in AML.

Protocol Steps:

- **Cell Preparation:** Isolate mononuclear cells (MNCs) from fresh or viably cryopreserved AML patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation.
- **Plating:** Resuspend MNCs in a suitable culture medium and plate them in 384-well plates.
- **Drug Treatment:** Add **(R)-MIK665** at a range of five concentrations (e.g., 10 nM to 10,000 nM) to the designated wells. Include DMSO as a negative control and a potent cytotoxic agent as a positive control.
- **Incubation:** Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Staining:** Stain the cells with a panel of fluorescently labeled antibodies to identify different cell populations (e.g., CD45 for leukocytes, CD34/CD117 for blasts). Subsequently, stain with Annexin V and a viability dye like 7-AAD to assess apoptosis and cell death.
- **Flow Cytometry:** Acquire data using a high-throughput flow cytometer.
- **Data Analysis:** Gate on the different cell populations and quantify the percentage of viable cells at each drug concentration. Calculate the Drug Sensitivity Score (DSS) from the dose-response curves.

Western Blotting for Protein Expression Analysis

This protocol is for assessing the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL in AML cells.

Protocol Steps:

- **Protein Extraction:** Lyse AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

- **SDS-PAGE:** Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for ABCB1, BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Generation of Venetoclax-Resistant Cell Lines

This protocol describes the method for developing venetoclax-resistant AML cell lines for in vitro studies.

Protocol Steps:

- **Parental Cell Culture:** Culture AML cell lines (e.g., MV4-11, MOLM-13) in standard culture conditions.
- **Dose Escalation:** Expose the cells to gradually increasing concentrations of venetoclax over several weeks or months. Start with a concentration below the IC₅₀ and double the concentration with each passage as the cells develop resistance.
- **Selection of Resistant Clones:** Isolate and expand cell populations that are able to proliferate in high concentrations of venetoclax (e.g., >1 μ M).

- **Confirmation of Resistance:** Confirm the venetoclax-resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
- **Characterization:** Characterize the resistant cell lines for changes in the expression of BCL-2 family proteins using western blotting.

Clinical Development Overview

(R)-MIK665 (S64315) has been investigated in a Phase I clinical trial (NCT02979366) for patients with relapsed or refractory AML and Myelodysplastic Syndrome (MDS).[9]

Table 4: Overview of Phase I Clinical Trial NCT02979366 for **(R)-MIK665**

Parameter	Details
Study Title	Phase I Study of S64315 Administered Intravenously in Patients With Acute Myeloid Leukaemia or Myelodysplastic Syndrome
Status	Completed
Phase	Phase 1
Study Design	Open-label, non-randomized, dose-escalation and dose-expansion study
Patient Population	Adults with relapsed/refractory AML or high-risk MDS
Intervention	(R)-MIK665 (S64315) administered as an intravenous infusion
Dosing Regimen	Once weekly in a 21-day cycle, starting at 50 mg, with potential for alternative dosing schedules
Primary Objectives	To assess the safety and tolerability of (R)-MIK665 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D)

Further clinical trials are exploring **(R)-MIK665** in combination with other agents, such as venetoclax, to leverage the synergistic effects observed in preclinical studies.^[10]

Conclusion and Future Directions

(R)-MIK665 is a promising therapeutic agent for AML, particularly for patient subgroups with a dependency on MCL-1 for survival. Preclinical research has identified biomarkers of response and resistance, paving the way for patient stratification strategies. The combination of **(R)-MIK665** with venetoclax has demonstrated strong synergy in overcoming resistance to either agent alone and warrants further clinical investigation. Future research should focus on elucidating the complex interplay of resistance mechanisms and on the development of robust predictive biomarkers to guide the clinical application of **(R)-MIK665** and its combinations in AML.

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